molecular formula C6H12N2O2 B1609807 3-aminopiperidine-3-carboxylic Acid CAS No. 72519-17-6

3-aminopiperidine-3-carboxylic Acid

Cat. No. B1609807
CAS RN: 72519-17-6
M. Wt: 144.17 g/mol
InChI Key: OTBMCEBXMHDZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-aminopiperidine-3-carboxylic acid, also known as AP3C, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. AP3C is a piperidine derivative and is commonly used as a building block in the synthesis of other chemical compounds. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Asymmetric Synthesis : The asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid (APiC) demonstrates its capability to form helical structures in β-peptide oligomers. This synthesis allows for the production of either enantiomer and is scalable for large-scale preparations, highlighting its potential in peptide research and material science (Schinnerl et al., 2003).

Material Science and Biochemistry Applications

  • Material Science and Biochemistry : 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a variant of aminopiperidine carboxylic acid, has been used as a β-turn and helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, indicating its versatility in biochemical studies (Toniolo et al., 1998).

Solid-Phase Synthesis in Peptide Sequences

  • Peptide Synthesis : Demonstrating utility in peptide chemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC) can be effectively incorporated into peptides using solid-phase synthesis. This highlights its role in the development of peptides for various scientific applications (Martin et al., 2001).

Biological Activity and Ring Expansion Techniques

  • Biological Activity and Synthesis : 3-Aminopiperidines, like APiC, are noted for their range of biological activities. Various synthetic approaches, including ring expansion of prolinols, emphasize its potential in creating bioactive compounds (Cochi et al., 2012).

Applications in GABA Agonism and Uptake Inhibition

  • Neurotransmitter Interaction : Hydroxy- and amino-substituted piperidinecarboxylic acids have been explored for their potential as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors, indicating a possible application in neurological research (Jacobsen et al., 1982).

AIE-based Fluorescence Turn On Chemosensor

  • Chemosensor Development :

Compounds like 3-aminopyridine-2-carboxylic acid have been found to exhibit aggregation-induced emission (AIE) behaviors, which are attributed to the restriction of intramolecular rotation and vibration through hydrogen bonds. This property has been utilized to develop an AIE-based fluorescence turn-on chemosensor for the Zn(ii) ion, demonstrating its application in analytical chemistry and environmental monitoring (Wang et al., 2016).

properties

IUPAC Name

3-aminopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMCEBXMHDZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435937
Record name 3-aminopiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminopiperidine-3-carboxylic Acid

CAS RN

72519-17-6
Record name 3-aminopiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-aminopiperidine-3-carboxylic Acid
Reactant of Route 2
3-aminopiperidine-3-carboxylic Acid
Reactant of Route 3
3-aminopiperidine-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
3-aminopiperidine-3-carboxylic Acid
Reactant of Route 5
3-aminopiperidine-3-carboxylic Acid
Reactant of Route 6
3-aminopiperidine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.